molecular formula C19H15ClN2O3S B5246632 2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B5246632
M. Wt: 386.9 g/mol
InChI Key: KNMLHRHLVMCBPG-NVNXTCNLSA-N
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Description

2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiazolo[3,2-a][1,3]benzimidazole core, followed by the introduction of the chloro, hydroxy, and methoxy substituents. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-9-4-5-13-16(10(9)2)21-19-22(13)18(24)15(26-19)8-11-6-12(20)17(23)14(7-11)25-3/h4-8,23H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMLHRHLVMCBPG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)Cl)O)OC)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)O)OC)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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